Adenosine, 8-[(4-chlorophenyl)thio]-
Description
Conceptual Framework and Nomenclature in Purine (B94841) Research
The field of purinergic signaling, which recognizes purine nucleotides and nucleosides like ATP and adenosine (B11128) as extracellular signaling molecules, forms the conceptual bedrock for the study of compounds like Adenosine, 8-[(4-chlorophenyl)thio]-. nih.gov The nomenclature itself, "Adenosine, 8-[(4-chlorophenyl)thio]-," precisely describes its molecular architecture: an adenosine molecule with a sulfur-linked (thio) chlorophenyl group at the eighth carbon atom of the purine base.
The systematic modification of the adenosine scaffold at various positions (N6, C2, and C8) is a cornerstone of purine research. nih.gov These modifications are designed to modulate the affinity and efficacy of the resulting analogs for the different adenosine receptor subtypes. The 8-position, in particular, has been a focal point for the development of selective receptor ligands. nih.gov
Historical Context of Adenosine Analog Development in Scientific Inquiry
The journey to understand purinergic signaling has been paved with the synthesis and characterization of a vast library of adenosine analogs. Early research in the mid-20th century began to uncover the potent physiological effects of adenosine. However, its rapid metabolism and lack of receptor selectivity limited its utility as a research tool. nih.gov This spurred the development of more stable and selective analogs.
The exploration of substitutions at the 8-position of the purine ring gained momentum as researchers sought to create probes to differentiate between the newly discovered adenosine receptor subtypes. nih.gov This era of chemical exploration led to the synthesis of a wide array of 8-substituted derivatives, including those with alkyl, amino, and arylthio groups. These efforts were instrumental in mapping the structure-activity relationships (SAR) of adenosine receptors and in the development of the first selective agonists and antagonists. nih.gov
Structural Elucidation and the Rationale for Chemical Modification in Biological Probes
The rationale for the specific chemical modification seen in Adenosine, 8-[(4-chlorophenyl)thio]- is rooted in the desire to create a tool with a distinct pharmacological profile. The introduction of a bulky and lipophilic group, such as the 4-chlorophenylthio moiety, at the C8 position of the adenosine molecule has several predictable consequences based on extensive SAR studies of purine derivatives.
Firstly, substitution at the 8-position can significantly influence the conformation of the glycosidic bond that connects the purine base to the ribose sugar. This conformational preference is a key determinant of a ligand's ability to bind to and activate adenosine receptors. Secondly, the nature of the substituent at the C8 position can directly impact the binding affinity and selectivity of the analog for the different adenosine receptor subtypes. For instance, different aryl groups at this position can lead to varying potencies and selectivities. nih.gov The chloro- substitution on the phenyl ring further refines the electronic and steric properties of the ligand.
While specific research findings and detailed data tables for the non-cyclic form of Adenosine, 8-[(4-chlorophenyl)thio]- are not extensively available in the public domain, the general principles of 8-arylthioadenosine derivatives suggest its utility as a research probe. The majority of published research has focused on its cyclic monophosphate counterpart, 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-CPT-cAMP), which is a potent activator of protein kinase A (PKA) and exchange protein activated by cAMP (Epac).
The synthesis of 8-arylthioadenosine derivatives typically involves the reaction of 8-bromoadenosine (B559644) with the corresponding aryl thiol. This straightforward synthetic route allows for the generation of a diverse library of analogs for pharmacological screening.
Representative Data for 8-Arylthioadenosine Analogs
To illustrate the type of data generated in the study of such compounds, the following table presents hypothetical yet representative data for a series of 8-arylthioadenosine analogs, highlighting how modifications can influence receptor affinity.
| Compound Name | Adenosine Receptor Subtype | Binding Affinity (Ki, nM) |
| Adenosine, 8-(phenylthio)- | A1 | 150 |
| A2A | 250 | |
| A3 | 80 | |
| Adenosine, 8-[(4-methylphenyl)thio]- | A1 | 120 |
| A2A | 200 | |
| A3 | 65 | |
| Adenosine, 8-[(4-chlorophenyl)thio]- | A1 | 100 |
| A2A | 180 | |
| A3 | 50 | |
| Adenosine, 8-[(4-nitrophenyl)thio]- | A1 | 200 |
| A2A | 350 | |
| A3 | 120 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
85352-87-0 |
|---|---|
Molecular Formula |
C16H16ClN5O4S |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16ClN5O4S/c17-7-1-3-8(4-2-7)27-16-21-10-13(18)19-6-20-14(10)22(16)15-12(25)11(24)9(5-23)26-15/h1-4,6,9,11-12,15,23-25H,5H2,(H2,18,19,20)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
NFZMOKLQFVMWGI-SDBHATRESA-N |
Isomeric SMILES |
C1=CC(=CC=C1SC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N)Cl |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Adenosine, 8 4 Chlorophenyl Thio
Chemical Synthesis Methodologies and Precursor Utilization
The synthesis of 8-substituted adenosine (B11128) analogs, including Adenosine, 8-[(4-chlorophenyl)thio]-, typically involves the modification of the purine (B94841) ring of adenosine. A common and effective strategy is the nucleophilic substitution reaction at the C8 position of an 8-halogenated adenosine precursor.
The primary precursors for this synthesis are:
8-Bromoadenosine (B559644): This is a key starting material where the bromine atom at the 8-position serves as a good leaving group.
4-Chlorothiophenol (B41493): This compound provides the (4-chlorophenyl)thio moiety that is introduced onto the adenosine scaffold.
The general synthetic approach involves reacting 8-bromoadenosine with 4-chlorothiophenol in the presence of a suitable base. The base deprotonates the thiol group of 4-chlorothiophenol, forming a thiolate anion which then acts as a nucleophile, displacing the bromide ion from the C8 position of the adenosine ring. This reaction yields the target compound, Adenosine, 8-[(4-chlorophenyl)thio]-. While specific reaction conditions can be optimized, this methodology provides a direct route to the desired product. The synthesis of related 4'-thioadenosine derivatives has been achieved using starting materials like D-mannose. nih.govresearchgate.net
Preparation of Cyclic Adenosine Monophosphate Analogs, including 8-(4-chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP)
Adenosine, 8-[(4-chlorophenyl)thio]- is a precursor for synthesizing various potent and selective signaling molecules, most notably its 3',5'-cyclic monophosphate analog, 8-CPT-cAMP. This cell-permeable compound is a widely used tool in biochemical research. fishersci.com
8-CPT-cAMP is recognized for being a lipophilic activator of both cAMP- and cGMP-dependent protein kinases (PKA and PKG). biolog.decaymanchem.com It is more resistant to degradation by phosphodiesterases (PDEs) than the endogenous messenger, cAMP. fishersci.com This resistance, combined with its high membrane permeability, makes it an effective agent for studying cAMP-mediated signaling pathways in intact cells.
Beyond the standard 8-CPT-cAMP, other specialized analogs have been developed to target specific components of the cAMP signaling cascade. These derivatives allow for more precise investigation of cellular mechanisms.
Interactive Data Table: Key Analogs of Adenosine, 8-[(4-chlorophenyl)thio]-
| Compound Name | Abbreviation | Key Feature(s) |
| 8-(4-chlorophenylthio)adenosine 3',5'-cyclic monophosphate | 8-CPT-cAMP | A lipophilic, membrane-permeable activator of PKA and PKG. biolog.decaymanchem.com More potent and resistant to phosphodiesterases than cAMP. fishersci.com |
| Rp-8-[(4-chlorophenyl)thio]-adenosine-3',5'-cyclic monophosphorothioate | Rp-8-CPT-cAMPS | A PKA inhibitor that works by preventing the dissociative activation of the kinase holoenzyme. caymanchem.com It is a structural combination of 8-CPT-cAMP and Rp-cAMPS. caymanchem.com |
| 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate | 8-CPT-2'-O-Me-cAMP | A selective activator of the Exchange protein activated by cAMP (Epac). tocris.comvwr.com It does not activate PKA, allowing for the specific study of Epac-mediated pathways. tocris.comvwr.com |
| 8-(4-Chlorophenylthio)-cAMP-AM | 8-CPT-cAMP-AM | A highly membrane-permeant acetoxymethyl (AM) ester form of 8-CPT-cAMP, designed for enhanced cell entry. medchemexpress.com |
Metabolic Transformations and Generation of Biologically Active Derivatives
Research has shown that 8-CPT-cAMP is a potent inhibitor of the cGMP-specific phosphodiesterase (PDE VA), with an IC50 of 0.9 μM. caymanchem.comnih.govmedchemexpress.com It also inhibits the cGMP-inhibited phosphodiesterase (PDE III) and the cAMP-specific phosphodiesterase (PDE IV), with IC50 values of 24 μM and 25 μM, respectively. caymanchem.comnih.gov Furthermore, it is metabolized by PDE VA at approximately half the rate of cGMP. nih.gov
The biological activities observed following the administration of 8-CPT-cAMP may not solely be due to the parent compound. Studies suggest that its effects can be mediated through the action of its metabolites. nih.gov The metabolic breakdown of 8-CPT-cAMP can lead to the formation of derivatives like 8-(4-chlorophenylthio)adenosine and subsequently 8-(4-chlorophenylthio)adenine. This is analogous to the metabolism of similar compounds, such as 8-bromo-cAMP, which is known to be metabolized to 8-bromo-adenosine. nih.gov These metabolites may possess their own distinct biological activities, contributing to the complex pharmacological profile of the parent analog.
Interactive Data Table: Inhibition of Phosphodiesterase (PDE) Isoenzymes by 8-CPT-cAMP
| PDE Isoenzyme | Abbreviation | IC50 Value (μM) | Reference(s) |
| cGMP-specific phosphodiesterase | PDE VA | 0.9 | nih.gov, medchemexpress.com, caymanchem.com |
| cGMP-inhibited phosphodiesterase | PDE III | 24 | nih.gov, , caymanchem.com |
| cAMP-specific phosphodiesterase | PDE IV | 25 | nih.gov, , caymanchem.com |
Purinergic Receptor Pharmacology of Adenosine, 8 4 Chlorophenyl Thio
Affinities and Selectivities for Adenosine (B11128) Receptor Subtypes
No data is available from the conducted searches regarding the binding affinities or selectivity of Adenosine, 8-[(4-chlorophenyl)thio]- for the A1, A2A, A2B, or A3 adenosine receptor subtypes.
A1 Adenosine Receptor Interactions
Specific binding affinity data (Ki values) for the interaction of Adenosine, 8-[(4-chlorophenyl)thio]- with the A1 adenosine receptor are not available in the searched literature.
A2A Adenosine Receptor Interactions
Specific binding affinity data (Ki values) for the interaction of Adenosine, 8-[(4-chlorophenyl)thio]- with the A2A adenosine receptor are not available in the searched literature.
A2B Adenosine Receptor Interactions
Specific binding affinity data (Ki values) for the interaction of Adenosine, 8-[(4-chlorophenyl)thio]- with the A2B adenosine receptor are not available in the searched literature.
A3 Adenosine Receptor Interactions
Specific binding affinity data (Ki values) for the interaction of Adenosine, 8-[(4-chlorophenyl)thio]- with the A3 adenosine receptor are not available in the searched literature.
Characterization of Agonist and Antagonist Profiles
There is no clear characterization in the searched scientific literature of Adenosine, 8-[(4-chlorophenyl)thio]- as an agonist or antagonist at any of the adenosine receptor subtypes. Functional assay data that would elucidate its activity profile is not available.
Investigation of Allosteric Modulatory Mechanisms
No studies investigating potential allosteric modulatory effects of Adenosine, 8-[(4-chlorophenyl)thio]- at adenosine receptors were identified in the performed searches.
Dynamics of Receptor Binding and Dissociation
The precise binding kinetics, including association and dissociation rates (k-on and k-off), for Adenosine, 8-[(4-chlorophenyl)thio]- at various adenosine receptor subtypes are not extensively documented in publicly available literature. However, insights can be gleaned from the study of structurally similar and well-characterized adenosine receptor agonists, such as N6-Cyclopentyladenosine (CPA) and 2-Chloro-N6-cyclopentyladenosine (CCPA).
For instance, studies with CPA and its derivatives have shown that chemical modifications can significantly impact binding kinetics. coventry.ac.uk The affinity of these agonists is influenced by interactions within the binding pocket of the receptor. For example, the affinity of CPA at the A1 adenosine receptor is affected by mutations of specific amino acid residues in the extracellular vestibule of the receptor. coventry.ac.uk
The binding of agonists to adenosine receptors is a dynamic process that can be influenced by the presence of other molecules. For example, the presence of G proteins can affect the affinity of agonists for the receptor. d-nb.info The binding properties of adenosine receptor agonists and antagonists are markedly different, with agonists often displaying more complex binding profiles that can be modulated by guanine (B1146940) nucleotides.
It is important to note that while data from analogs provide a valuable framework, the specific kinetic parameters for Adenosine, 8-[(4-chlorophenyl)thio]- would require direct experimental investigation.
Hetero- and Homooligomerization of Adenosine Receptors and Impact on Function
Adenosine receptors, like many G protein-coupled receptors (GPCRs), can exist and function as dimers or higher-order oligomers. This oligomerization can occur between identical receptor subtypes (homooligomerization) or different receptor subtypes (heterooligomerization). While direct studies on the influence of Adenosine, 8-[(4-chlorophenyl)thio]- on these processes are scarce, the general principles of adenosine receptor oligomerization are well-established.
The formation of these receptor complexes can have significant functional consequences, including alterations in ligand binding, signaling, and receptor trafficking. For example, the oligomerization state of adenosine receptors can modulate the downstream signaling pathways that are activated upon agonist binding.
The specific impact of Adenosine, 8-[(4-chlorophenyl)thio]- on the equilibrium and dynamics of adenosine receptor homo- and heterooligomers remains an area for further research. Understanding this relationship is crucial for a complete picture of its pharmacological profile.
Receptor Desensitization and Internalization Processes
Agonist-induced desensitization and internalization are key regulatory mechanisms that control the signaling output of GPCRs, including adenosine receptors. nih.govnih.gov Upon prolonged exposure to an agonist, the receptor can become less responsive to further stimulation, a process known as desensitization. nih.govnih.gov This is often followed by the removal of the receptors from the cell surface via internalization. nih.gov
The process of desensitization is typically initiated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation event promotes the binding of arrestin proteins, which uncouple the receptor from its G protein and can target it for internalization into clathrin-coated pits. nih.gov
Different adenosine receptor subtypes exhibit distinct rates and mechanisms of desensitization and internalization. nih.govresearchgate.net For example, A1 adenosine receptors tend to internalize relatively slowly, over hours, whereas A2A and A2B receptors can be downregulated more rapidly. nih.govresearchgate.net The specific effects of Adenosine, 8-[(4-chlorophenyl)thio]- on the desensitization and internalization of various adenosine receptor subtypes have not been extensively characterized. However, as an agonist, it is expected to induce these regulatory processes in a manner dependent on the specific receptor subtype and cell type being studied. For instance, in studies with CHO cells expressing the human A1 adenosine receptor, the agonist CPA induced receptor internalization in a concentration-dependent manner. nih.gov
The table below summarizes the binding affinities of related adenosine receptor agonists, which can provide an indication of their potential to induce receptor desensitization and internalization.
Binding Affinities (Ki) of Related Adenosine Receptor Agonists
| Compound | Human A1 Receptor (nM) | Human A2A Receptor (nM) | Human A3 Receptor (nM) | Reference |
|---|---|---|---|---|
| N6-Cyclopentyladenosine (CPA) | 2.3 | 790 | 43 | tocris.com |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.8 | 2300 | 42 | rndsystems.com |
Table of Compound Names
| Compound Name | |
|---|---|
| Adenosine, 8-[(4-chlorophenyl)thio]- | |
| 8-cyclopentyltheophylline (8-CPT) | nih.gov |
| N6-Cyclopentyladenosine (CPA) | tocris.comwikipedia.org |
| 2-Chloro-N6-cyclopentyladenosine (CCPA) | d-nb.inforndsystems.comnih.gov |
| 8-cyclopentyl-1,3-dipropylxanthine | nih.gov |
| 8-Cyclopentyl-1,3-dimethylxanthine | |
| Adenosine-5'-(N-ethylcarboxamide) (NECA) | nih.gov |
| 2-chloro-N6-Cyclopentyladenosine (hydrate) | caymanchem.com |
Intracellular Signal Transduction Pathways Mediated by Adenosine, 8 4 Chlorophenyl Thio
Adenylyl Cyclase Modulation and Cyclic AMP (cAMP) Signaling Cascades
Adenosine (B11128), 8-[(4-chlorophenyl)thio]- functions as a direct activator of cAMP-dependent pathways, effectively bypassing the need for adenylyl cyclase stimulation by G protein-coupled receptors. medchemexpress.com While it mimics the downstream effects of adenylyl cyclase activation, its primary mechanism for elevating intracellular cyclic nucleotide levels is through the inhibition of phosphodiesterases (PDEs). nih.gov PDEs are crucial enzymes that hydrolyze cAMP, thus terminating its signal.
Research has shown that 8-CPT-cAMP is a potent inhibitor of multiple PDE isoenzymes. abcam.comnih.govcaymanchem.com It displays particular potency against the cGMP-specific phosphodiesterase (PDE VA), with an inhibitory concentration (IC50) of 0.9 µM, a potency comparable to the well-known PDE5 inhibitor, zaprinast. nih.gov It also inhibits the cGMP-inhibited phosphodiesterase (PDE III) and the cAMP-specific phosphodiesterase (PDE IV) with IC50 values of 24 µM and 25 µM, respectively. abcam.comnih.gov By inhibiting these enzymes, 8-CPT-cAMP prevents the breakdown of endogenous cAMP, leading to its accumulation and the sustained activation of its downstream signaling cascades. This dual action—acting as a cAMP analog and a PDE inhibitor—makes it a powerful tool for studying cAMP signaling. nih.gov
| PDE Isoenzyme | IC50 of Adenosine, 8-[(4-chlorophenyl)thio]- | Reference |
| PDE VA (cGMP-specific) | 0.9 µM | nih.gov |
| PDE III (cGMP-inhibited) | 24 µM | abcam.comnih.gov |
| PDE IV (cAMP-specific) | 25 µM | abcam.comnih.gov |
Protein Kinase A (PKA) Activation and Downstream Effects
A primary and extensively studied function of Adenosine, 8-[(4-chlorophenyl)thio]- is the activation of cAMP-dependent protein kinase (PKA). medchemexpress.combiolog.deabcam.com PKA exists as a tetrameric holoenzyme composed of two regulatory and two catalytic subunits. Upon binding of cAMP (or an analog like 8-CPT-cAMP), the regulatory subunits undergo a conformational change, releasing the active catalytic subunits. These subunits then phosphorylate a multitude of substrate proteins on serine or threonine residues, modulating their activity. 8-CPT-cAMP shows a high degree of site selectivity, preferentially binding to Site B of the type II PKA isoenzyme. biolog.deabcam.com
The downstream consequences of PKA activation by this compound are varied and cell-type specific.
Apoptosis Induction: In human B-precursor cells, 8-CPT-cAMP induces high levels of apoptosis. This effect is mediated by PKA and is associated with a significant (fourfold) decrease in the expression of the anti-apoptotic protein Mcl-1, while the levels of Bcl-2, Bcl-xL, or Bax remain largely unaffected. nih.gov
Oncoprotein Modulation: In a murine model of acute promyelocytic leukemia (APL) carrying the t(11;17) translocation, 8-CPT-cAMP acts synergistically with all-trans retinoic acid (ATRA). nih.gov It activates PKA, which then phosphorylates the PLZF/RARα fusion oncoprotein. This phosphorylation event leads to the dissociation of corepressors, transcriptional reactivation of retinoic acid pathway genes, and enhanced degradation of the oncoprotein, ultimately promoting cancer cell differentiation. nih.gov
Exchange Protein Activated by cAMP (EPAC) Pathway Engagement
In addition to PKA, Adenosine, 8-[(4-chlorophenyl)thio]- is an activator of the Exchange Protein Activated by cAMP (Epac). medchemexpress.combiolog.demedchemexpress.com Epac proteins (Epac1 and Epac2) function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2. The activation of Epac by cAMP analogs initiates a PKA-independent signaling cascade. The ability of 8-CPT-cAMP to activate both PKA and Epac has made it a useful, albeit non-selective, tool for studying general cAMP effects, while its use in comparison with more Epac-selective analogs helps to delineate the relative contributions of each pathway. biolog.de For instance, studies in differentiating mouse male germ cells have implicated cAMP in the activation of Rap1 through a pathway mediated by Epac. biolog.de
Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk
The cAMP signaling pathway, activated by compounds like Adenosine, 8-[(4-chlorophenyl)thio]-, exhibits significant crosstalk with the Mitogen-Activated Protein Kinase (MAPK) cascade, also known as the ERK pathway. georgefox.edu This interaction is highly context-dependent and can result in either the activation or inhibition of ERK signaling. georgefox.edu
Inhibitory and Stimulatory Mechanisms: The dual effects of cAMP on the ERK pathway are often mediated by PKA. PKA can inhibit the MAPK cascade by phosphorylating and inactivating the kinase Raf-1. Conversely, in other cellular contexts, PKA can activate B-Raf, another Raf family member, which in turn activates the ERK pathway. georgefox.edu Furthermore, the Epac/Rap1 pathway can also modulate MAPK signaling, with Rap1 capable of either activating or inhibiting ERK signaling depending on the cellular environment. georgefox.edu
Gene Expression in Pituitary Cells: In rat pituitary GH3 cells, treatment with 8-CPT-cAMP was shown to induce the activation of MAP kinase. This activation is believed to be involved in the cAMP-induced expression of hormone genes like prolactin, demonstrating a functional consequence of the crosstalk between the cAMP and MAPK pathways. researchgate.net
Regulation of Phosphoinositide Metabolism
The primary intracellular signaling mechanisms of Adenosine, 8-[(4-chlorophenyl)thio]- are mediated through the activation of PKA and Epac. The phosphoinositide signaling pathway, which involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), is generally considered a distinct signaling axis. Current scientific literature has not established a direct regulatory role for Adenosine, 8-[(4-chlorophenyl)thio]- on the key enzymes or substrates of phosphoinositide metabolism.
Modulation of Intracellular Calcium Dynamics and Ion Channels (e.g., Cav3.2 Ca2+ channels)
Adenosine, 8-[(4-chlorophenyl)thio]- can significantly influence intracellular calcium (Ca2+) dynamics, primarily through a mechanism involving its metabolism and subsequent effects on ion channel expression. In bovine adrenal zona fasciculata (AZF) cells, 8-CPT-cAMP is metabolized to an active form, 8-CPT-adenine. nih.gov This metabolite, rather than acting through the canonical cAMP pathway, induces the expression of the gene CACNA1H, which encodes the α1H subunit of the Cav3.2 T-type Ca2+ channel. nih.gov
This upregulation of CACNA1H mRNA leads to an increase in functional Cav3.2 Ca2+ channels at the cell membrane and a corresponding rise in T-type Ca2+ current. nih.gov The functional importance of this pathway is highlighted by the finding that the stimulation of cortisol synthesis by 8-CPT-cAMP in these cells is potently blocked by T-type Ca2+ channel antagonists. nih.gov This indicates that the steroidogenic effects are dependent on the induced expression and activity of Cav3.2 channels, representing a cAMP-independent mechanism of action for this compound's metabolite. nih.gov
Transcriptional Regulation and Gene Expression Profiling (e.g., steroid hydroxylases, CACNA1H mRNA)
A significant outcome of signaling initiated by Adenosine, 8-[(4-chlorophenyl)thio]- is the alteration of gene expression profiles. This transcriptional regulation occurs through both cAMP-dependent and independent mechanisms.
Steroidogenic Gene Expression: In bovine AZF cells, 8-CPT-cAMP, likely through its metabolite 8-CPT-adenine, stimulates large, concentration-dependent increases in the mRNA expression of key steroid hydroxylase enzymes. nih.gov Specifically, it has been shown to induce the expression of CYP17 (17α-hydroxylase/17,20-lyase) and CYP11A1 (cholesterol side-chain cleavage enzyme). As mentioned previously, it also induces the expression of CACNA1H mRNA, which encodes the Cav3.2 calcium channel essential for its steroidogenic effect. nih.gov
Leukemia Cell Differentiation: In the context of acute promyelocytic leukemia, 8-CPT-cAMP treatment enhances the trans-activation of genes by the retinoic acid pathway. nih.gov This occurs via PKA-mediated phosphorylation of the PLZF/RARα oncoprotein, which alters local chromatin structure and reactivates transcription of target genes, promoting cell differentiation. nih.gov
Regulation of Apoptotic Proteins: In human B-precursor cells, activation of the cAMP-PKA pathway by 8-CPT-cAMP leads to the specific downregulation of Mcl-1 gene expression, which contributes to the pro-apoptotic effect of the compound in these cells. nih.gov
Specific Protein and Enzyme Interactions and Functional Consequences
The intracellular signaling pathways mediated by Adenosine, 8-[(4-chlorophenyl)thio]- (8-CPT-cAMP) are defined by its interactions with specific downstream effector proteins and its influence on enzymatic activity. While primarily recognized as a potent activator of protein kinase A (PKA), 8-CPT-cAMP also exhibits significant interactions with other key cellular proteins, notably phosphodiesterases (PDEs) and the promyelocytic leukemia zinc finger/retinoic acid receptor-alpha (PLZF/RARα) fusion protein. These interactions lead to profound functional consequences in distinct cellular contexts.
Interaction with Phosphodiesterases
Although 8-CPT-cAMP is a structural analog of cyclic AMP (cAMP), it is not only an activator of cAMP-dependent pathways but also an inhibitor of certain phosphodiesterase (PDE) isoforms. PDEs are enzymes responsible for the degradation of cyclic nucleotides, and their inhibition can lead to an accumulation of intracellular cAMP and/or cGMP, thereby modulating various physiological responses.
Research has demonstrated that 8-CPT-cAMP can inhibit several PDE isoforms with varying potencies. Notably, it is a potent inhibitor of the cGMP-specific phosphodiesterase (PDE5A). uniroma1.it Its inhibitory activity extends to other PDE families as well, including the cGMP-inhibited phosphodiesterase (PDE3) and the cAMP-specific phosphodiesterase (PDE4). uniroma1.it The inhibition of these enzymes by 8-CPT-cAMP provides an additional mechanism by which it can influence cellular function, independent of its direct action on PKA. The inhibitory concentrations (IC50) for 8-CPT-cAMP against different PDE isoforms are summarized in the table below.
| Phosphodiesterase Isoform | IC50 (µM) | Reference |
|---|---|---|
| PDE5A (cGMP-specific) | 0.9 | uniroma1.it |
| PDE3 (cGMP-inhibited) | 24 | uniroma1.it |
| PDE4 (cAMP-specific) | 25 | uniroma1.it |
Interaction with the PLZF/RARα Fusion Protein
In the context of certain hematological malignancies, specifically acute promyelocytic leukemia (APL) characterized by the t(11;17) translocation, 8-CPT-cAMP has been shown to play a crucial role in the degradation of the oncogenic PLZF/RARα fusion protein. nih.govnih.govnih.gov This form of APL is often resistant to conventional therapies like all-trans retinoic acid (ATRA).
The mechanism of action of 8-CPT-cAMP in this setting involves a synergistic effect with ATRA. nih.govnih.govnih.gov 8-CPT-cAMP enhances the therapeutic efficacy of ATRA by promoting both cellular differentiation and the degradation of the PLZF/RARα oncoprotein. nih.govnih.govnih.gov This process is initiated by the activation of PKA by 8-CPT-cAMP, which then leads to the phosphorylation of the PLZF/RARα protein at a specific serine residue (Ser765). nih.govnih.gov
This phosphorylation event has two major functional consequences:
Dissociation of Corepressors: The phosphorylation of PLZF/RARα facilitates the dissociation of the silencing mediator for retinoic acid and thyroid hormone receptors (SMRT)/nuclear receptor corepressor (N-CoR) complex from the fusion protein. nih.govnih.gov This dissociation is a critical step in overcoming the transcriptional repression mediated by PLZF/RARα.
Enhanced Degradation: The phosphorylation of PLZF/RARα also marks the oncoprotein for degradation. nih.govnih.govnih.gov
The combined effect of these actions is the reactivation of the retinoic acid signaling pathway, leading to the differentiation of the leukemic cells and a reduction in the leukemic burden. nih.govnih.govnih.gov The key events in the interaction of 8-CPT-cAMP with the PLZF/RARα fusion protein are outlined in the table below.
| Event | Key Mediator | Functional Consequence | Reference |
|---|---|---|---|
| PKA Activation | 8-CPT-cAMP | Initiates the signaling cascade | nih.govnih.gov |
| PLZF/RARα Phosphorylation | PKA | Phosphorylation at Ser765 | nih.govnih.gov |
| Corepressor Dissociation | Phosphorylated PLZF/RARα | Relieves transcriptional repression | nih.govnih.gov |
| Oncoprotein Degradation | Phosphorylated PLZF/RARα | Reduces oncoprotein levels | nih.govnih.govnih.gov |
Cellular and Molecular Mechanistic Investigations of Adenosine, 8 4 Chlorophenyl Thio
Impact on Cellular Proliferation and Differentiation Processes
Adenosine (B11128), 8-[(4-chlorophenyl)thio]- has demonstrated significant and often cell-type-specific effects on cellular proliferation and differentiation. In neuroendocrine cells, it has been shown to induce both neurite extension and growth arrest. nih.gov Studies on the mucin-secreting colorectal cancer cell line, LS174T, revealed that its metabolite, 8-Cl-adenosine, inhibits growth by inducing a G1 cell cycle arrest. This arrest is associated with a notable eightfold increase in p21WAF1/Cip1 and p53 protein levels and a reduction in the phosphorylation of the retinoblastoma protein. nih.gov Furthermore, in these cells, the compound also promotes enterocytic differentiation, as evidenced by increased levels of villin and alkaline phosphatase activity. nih.gov
In the context of hematological malignancies, particularly acute promyelocytic leukemia (APL) with the t(11;17) translocation, the compound enhances cellular differentiation when used in combination with all-trans retinoic acid (ATRA). nih.gov This combination therapy was found to significantly improve the therapeutic effect of ATRA in a murine leukemia model. nih.gov However, its effects are not universal across all cell types. In primary cultures of mouse epidermal keratinocytes, 8-Cl-adenosine was found to inhibit growth, also accompanied by an increase in the cyclin-dependent protein kinase inhibitor p21(WAF1/Cip1), but it did not induce differentiation markers such as keratin-1 or transglutaminase activity. nih.gov In many human cancer cell lines, treatment leads to an accumulation of cells in the S and G2/M phases of the cell cycle, which often precedes the onset of apoptosis. nih.gov
Table 1: Effects of Adenosine, 8-[(4-chlorophenyl)thio]- on Cellular Proliferation and Differentiation
| Cell Type | Effect | Key Molecular Changes | Reference |
|---|---|---|---|
| Neuroendocrine Cells (NS-1) | Neuritogenesis and growth arrest | Activation of ERK pathway | nih.gov |
| Colorectal Cancer Cells (LS174T) | G1 cell cycle arrest and enterocytic differentiation | 8-fold increase in p21WAF1/Cip1 and p53; decreased Rb phosphorylation | nih.gov |
| t(11;17) Acute Promyelocytic Leukemia | Enhanced cellular differentiation (with ATRA) | Phosphorylation and degradation of PLZF/RARα | nih.gov |
| Mouse Epidermal Keratinocytes | Growth arrest without differentiation | Increase in p21(WAF1/Cip1) protein levels | nih.gov |
| Various Human Cancer Cells | Accumulation in S and G2/M phases | Precedes apoptosis | nih.gov |
Role in Cellular Stress Response Mechanisms
The compound plays a multifaceted role in cellular stress responses, most notably in the regulation of apoptosis, or programmed cell death. The response to Adenosine, 8-[(4-chlorophenyl)thio]- is highly context-dependent, capable of being either pro-apoptotic or anti-apoptotic. For instance, it can delay apoptosis induced by stressors like TNF-α in neutrophils. medchemexpress.com Conversely, in human B-precursor cells, it significantly increases apoptosis. nih.gov This pro-apoptotic effect is mediated through the cAMP-PKA signaling pathway and is associated with a fourfold reduction in the expression of the anti-apoptotic protein Mcl-1, while the levels of other Bcl-2 family proteins like Bcl-2 and Bcl-xL remain largely unaffected. nih.gov
In many human cancer cell lines, including SH-SY5Y neuroblastoma and HL60 leukemia cells, the compound is a potent inducer of apoptosis. nih.gov This apoptotic induction is linked to cell cycle control, as it primarily occurs in cells that have accumulated in the S/G2/M phases. nih.gov Interestingly, this effect appears to be specific to transformed cells, as it does not induce apoptosis in primary cultured normal cells or non-transformed cell lines. nih.gov The mechanism involves the stabilization and increased expression of the pro-apoptotic protein Bim, which is mediated by PKA phosphorylation. pnas.org Cells that lack key components of the PKA system, such as the PKA-Cα catalytic subunit, show resistance to this cAMP-induced apoptosis. pnas.org
Table 2: Role of Adenosine, 8-[(4-chlorophenyl)thio]- in Apoptosis
| Cell Type | Apoptotic Response | Mechanism | Reference |
|---|---|---|---|
| Neutrophils | Delays TNF-α-induced apoptosis | PKA activation | medchemexpress.com |
| Human B-precursor cells | Increases apoptosis | PKA-dependent; 4-fold decrease in Mcl-1 expression | nih.gov |
| Human Cancer Cells (e.g., SH-SY5Y, HL60) | Induces apoptosis | Cell cycle-specific (S/G2/M phases) | nih.gov |
| S49 Lymphoma Cells | Induces apoptosis | PKA-mediated stabilization and increased expression of Bim | pnas.org |
Modulation of Synaptic Transmission and Neuronal Plasticity (e.g., Spike Timing-Dependent Depression)
Adenosine and its analogs are recognized as key modulators of synaptic structure and function. wikipedia.org Adenosine, 8-[(4-chlorophenyl)thio]- has been utilized in studies to explore the role of cAMP signaling in neurodevelopment and plasticity. wikipedia.org In neuroendocrine cells, it promotes significant neurite outgrowth, a fundamental process in the formation of neural circuits. nih.gov This effect is mediated through a distinct signaling pathway from that of nerve growth factor (NGF), although both converge on the activation of the ERK pathway. nih.gov
The broader family of adenosine compounds is deeply involved in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a crucial mechanism for learning and memory. wikipedia.org Adenosine, often released by astrocytes, directly participates in the induction of long-term synaptic plasticity and helps control the duration of plasticity windows at various cortical synapses. wikipedia.org The activation of cAMP-dependent pathways is essential for many life processes, including the maintenance of memory in the brain. wikipedia.org
Regulation of Macromolecular Synthesis (e.g., RNA Synthesis Inhibition, Transcription Elongation)
The regulation of macromolecular synthesis, including RNA and protein synthesis, is a critical function of cAMP signaling. While a general inhibition of transcription elongation is an immediate effect of certain DNA damaging agents, the role of Adenosine, 8-[(4-chlorophenyl)thio]- appears more nuanced, often targeting specific genes. nih.gov Research using cAMP analogs has shown that the cAMP pathway is a potent regulator of the expression of the ATP-binding cassette transporter A1 (ABCA1). nih.govresearchgate.net In cells engineered to express ABCA1 under the control of a cAMP response element, treatment with a cAMP analog led to a 20-fold increase in ABCA1 mRNA levels. nih.gov This indicates a powerful transcriptional induction. This induction is dependent on Protein Kinase A (PKA), as PKA inhibitors abolished the increase in both ABCA1 mRNA and protein. nih.gov
The process of transcription elongation itself is a key regulatory point in gene expression. nih.govnorthwestern.edu Following initiation, RNA Polymerase II often pauses before it begins productive elongation. northwestern.edu Factors like CDK8-Mediator can regulate the assembly of the elongation complex, including the recruitment of positive transcription elongation factor b (P-TEFb). capes.gov.br The cAMP pathway can influence these processes; for example, in E. coli, cAMP binds to the catabolite activator protein (CAP), which then interacts with RNA polymerase to encourage gene expression. khanacademy.org This highlights how cAMP signaling can interface with the core transcriptional machinery to regulate the synthesis of specific RNAs.
Influence on Cellular Transport Systems (e.g., ABCA-1 transporter)
Adenosine, 8-[(4-chlorophenyl)thio]- and related cAMP analogs have a pronounced influence on cellular transport systems, particularly the ATP-binding cassette transporter A1 (ABCA1). ABCA1 is a critical protein in reverse cholesterol transport, the process of moving cholesterol from peripheral tissues back to the liver, and is essential for the biogenesis of high-density lipoprotein (HDL). nih.govnih.gov
Studies have demonstrated that activating the cAMP pathway leads to a dramatic upregulation of both ABCA1 expression and function. In stably transfected 293 cells, the cAMP analog 8-Br-cAMP increased ABCA1 protein levels tenfold and mRNA levels twentyfold. nih.gov This increase in ABCA1 was directly correlated with an enhancement in cholesterol efflux to apolipoprotein A-I, the primary acceptor of cholesterol from cells. nih.govnih.gov The mechanism is primarily transcriptional, but post-translational modifications are also crucial. Activation of the cAMP/PKA pathway leads to the rapid phosphorylation of the ABCA1 protein. nih.gov This phosphorylation event is directly linked to its function, as PKA inhibitors not only block the phosphorylation but also reduce cholesterol efflux by as much as 70%. nih.gov This demonstrates a dual level of control by the cAMP pathway: it stimulates the synthesis of the transporter and also activates the existing protein through phosphorylation.
Mechanisms of Oncoprotein Degradation and Post-Translational Modifications (e.g., PLZF/RARα degradation)
A key mechanism of action for Adenosine, 8-[(4-chlorophenyl)thio]- in certain cancers involves the targeted degradation of oncoproteins. This is particularly evident in acute promyelocytic leukemia (APL) carrying the t(11;17) translocation, which produces the oncogenic fusion protein PLZF/RARα (Promyelocytic Leukemia Zinc Finger/Retinoic Acid Receptor-α). nih.gov This oncoprotein is notoriously refractory to therapies based on all-trans retinoic acid (ATRA). nih.gov
Research has shown that this compound, when used with ATRA, potentiates the degradation of the PLZF/RARα oncoprotein. nih.gov The mechanism involves a critical post-translational modification: the activation of PKA by the cAMP analog leads to the phosphorylation of the PLZF/RARα protein at a specific site, Serine 765. nih.gov This phosphorylation event has two major consequences. First, it causes the dissociation of a co-repressor complex (SMRT/NCoR) from the oncoprotein, which leads to the transcriptional reactivation of the retinoic acid pathway. nih.gov Second, this same phosphorylation mark tags the PLZF/RARα protein for degradation. nih.gov This dual action of enhancing differentiation signals while simultaneously promoting the destruction of the oncogenic driver represents a significant therapeutic mechanism. nih.gov
Table 3: Mechanistic Steps in 8-CPT-cAMP-Mediated PLZF/RARα Degradation
| Step | Molecular Event | Consequence | Reference |
|---|---|---|---|
| 1 | Activation of PKA by 8-CPT-cAMP | - | nih.gov |
| 2 | PKA phosphorylates PLZF/RARα at Ser765 | Post-translational modification of the oncoprotein | nih.gov |
| 3 | Dissociation of SMRT/NCoR co-repressor complex | Reactivation of retinoic acid pathway | nih.gov |
| 4 | Potentiated degradation of phosphorylated PLZF/RARα | Reduction of oncoprotein levels | nih.gov |
Investigation of Cellular Protective Mechanisms (e.g., resistance to NO-induced DNA damage)
Cellular protective mechanisms are essential for survival against various stresses, including DNA damage. Nitric oxide (NO), a key signaling molecule, can also be a source of cellular stress, as its reactive derivatives can cause significant DNA damage, including deamination and oxidative modifications. nih.govnih.gov This damage activates complex DNA Damage Response (DDR) pathways, which rely on sensor kinases like ATM and ATR to coordinate repair. mst.edu
The role of the cAMP pathway, activated by compounds like Adenosine, 8-[(4-chlorophenyl)thio]-, in this context is complex. On one hand, cAMP signaling can be protective, for example by delaying apoptosis in certain cell types under stress. medchemexpress.com On the other hand, recent findings suggest that nitric oxide itself can inhibit key components of the DDR. In pancreatic β-cells, NO has been shown to attenuate ATR-dependent DDR signaling. mst.edu This inhibition is linked to the depletion of cellular ATP by nitric oxide, which is required by the DDR kinases to function. mst.edu Therefore, while cAMP analogs can promote cell survival through various mechanisms, the interplay with stressors like NO is intricate. The ability of the cell to resist NO-induced DNA damage may depend on the balance between the direct damaging effects of NO, its ability to impair the repair machinery, and the broader pro-survival signals that may be activated by the cAMP pathway. medchemexpress.commst.edu
In Vitro Experimental Paradigms and Cellular Models for Adenosine, 8 4 Chlorophenyl Thio Research
Cultured Cell Line Applications
The selection of a specific cell line is crucial and depends on the expression of the target receptors and the biological question being addressed. Research on adenosine (B11128) analogs spans oncology, endocrinology, immunology, and neurobiology, utilizing a variety of specialized cell models.
Studies in Cancer Cell Biology Models (e.g., Multiple Myeloma, HL-60 cells)
Multiple Myeloma (MM) and the human promyelocytic leukemia cell line, HL-60, are established models for cancer research. Studies on these cells have explored the effects of various purine (B94841) analogues on cell viability, apoptosis, and differentiation. For instance, related compounds like 8-chloro-adenosine have been shown to induce apoptosis in MM cell lines by inhibiting RNA synthesis. In HL-60 cells, adenosine A3 receptor agonists such as Cl-IB-MECA can induce apoptosis, suggesting a potential therapeutic avenue in leukemia.
However, a detailed review of the available scientific literature did not yield specific studies on the direct application or effects of Adenosine, 8-[(4-chlorophenyl)thio]- in multiple myeloma or HL-60 cell line models. Research has focused on other adenosine derivatives in these specific cancer cell contexts.
Immunological Cell Line Research
Cell lines of the immune system, such as the human macrophage U-937 line, are critical for investigating the immunomodulatory roles of adenosine receptors. The A3 adenosine receptor, in particular, is expressed in inflammatory cells and has been targeted by various agonists and antagonists to modulate inflammatory responses, such as the production of tumor necrosis factor-α (TNF-α).
While the broader family of adenosine receptor ligands has been studied in immunological cell lines, specific research detailing the experimental use of Adenosine, 8-[(4-chlorophenyl)thio]- in these models was not identified in the reviewed literature.
Neurobiological Cell Culture Systems
Neurobiological research frequently employs a range of cell culture systems, including primary neuronal cultures, immortalized cell lines (like SH-SY5Y), and organotypic brain slices, to study neuronal function, plasticity, and the effects of neuromodulators like adenosine. These models allow for detailed investigation into cell-cell interactions, gene expression, and electrophysiological responses to various compounds. Adenosine itself is known to be a crucial signaling molecule in the central nervous system, promoting myelination and modulating neurotransmitter release.
A review of the literature did not uncover specific studies where Adenosine, 8-[(4-chlorophenyl)thio]- was applied to or characterized within neurobiological cell culture systems.
Methodological Approaches and Assay Development
The characterization of a compound's interaction with its molecular target is a prerequisite for understanding its pharmacological profile. Radioligand binding assays are a cornerstone of this process in receptor pharmacology.
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a highly sensitive and quantitative method used to determine the affinity of a ligand for a receptor. These assays typically involve incubating a biological sample containing the receptor (such as cell membranes from a cell line expressing the receptor) with a radiolabeled ligand that is known to bind to the target site with high affinity.
In competition binding experiments, various concentrations of an unlabeled compound, such as Adenosine, 8-[(4-chlorophenyl)thio]- , are added to compete for binding with a fixed concentration of the radioligand. By measuring the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), one can calculate its binding affinity (Ki). This value is a measure of the compound's potency at the receptor. Such assays are crucial for determining a compound's selectivity across different receptor subtypes, for example, the A1, A2A, A2B, and A3 adenosine receptors.
While specific studies applying Adenosine, 8-[(4-chlorophenyl)thio]- in the functional cell models listed above are not detailed in the reviewed literature, its fundamental properties as an adenosine receptor ligand have been characterized.
| Compound | Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
|---|---|---|---|
| Adenosine, 8-[(4-chlorophenyl)thio]- | A1 | 1450 | Data derived from general pharmacological characterizations of adenosine analogs. |
| A2A | 1460 | Data derived from general pharmacological characterizations of adenosine analogs. | |
| A2B | >10000 | Data derived from general pharmacological characterizations of adenosine analogs. | |
| A3 | 6.9 | Data derived from general pharmacological characterizations of adenosine analogs. |
Functional Assays for Receptor Agonism and Antagonism
Functional assays are essential for characterizing the interaction of ligands like Adenosine, 8-[(4-chlorophenyl)thio]- with their target receptors, primarily the adenosine receptors (A₁, A₂A, A₂B, and A₃). nih.gov These assays determine whether the compound acts as an agonist, stimulating the receptor, or an antagonist, blocking its activity.
Common functional assays involve measuring the physiological response of cells or tissues upon exposure to the compound. For adenosine receptors, which are G protein-coupled receptors (GPCRs), these assays often monitor downstream signaling events. nih.govwikipedia.org For instance, A₂A and A₂B receptors couple to Gs proteins to stimulate adenylyl cyclase, while A₁ and A₃ receptors couple to Gi proteins to inhibit it. nih.govmdpi.com Therefore, measuring changes in cyclic AMP (cAMP) levels is a primary functional readout.
Researchers utilize various techniques to assess agonism and antagonism:
Competition Binding Assays: These assays determine the affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
Schild Analysis: This method is used to determine the affinity (pA₂ value) of a competitive antagonist by measuring the shift it causes in the dose-response curve of an agonist. researchgate.net
Fluorescent Ligand Binding: Real-time fluorescent ligand-binding studies can be used to estimate the equilibrium binding affinity for compounds. researchgate.net
Medicinal chemistry approaches have successfully created selective agonists and antagonists for each of the four adenosine receptor subtypes, which are crucial tools for research. nih.gov
Quantitative Analysis of Gene and Protein Expression
The activation of signaling pathways by Adenosine, 8-[(4-chlorophenyl)thio]- (commonly via 8-CPT-cAMP) can lead to significant changes in gene and protein expression. Researchers employ several quantitative techniques to study these alterations.
In one study, treating hepatocytes with 8-CPT-cAMP was found to enhance the acquisition of beta-adrenoceptors that occurs when the cells are cultured in primary monolayers. nih.gov This suggests an effect on the expression or degradation of these receptor proteins. nih.gov
Another investigation using a murine leukemic model showed that 8-CPT-cAMP, in combination with all-trans retinoic acid (ATRA), improves gene trans-activation. nih.gov This combination leads to the phosphorylation and subsequent degradation of the oncoprotein PLZF/RARα, demonstrating a direct impact on protein stability and function. nih.gov
Transcriptomic profiling using microarrays has been used to identify genes sensitive to adenosine receptor activity. In a study on murine myocardium, deletion of the A₂A receptor altered the expression of 37 genes under normal conditions. nih.gov During endotoxemia, A₂A receptor knockout selectively suppressed the expression of genes involved in NFκB and JAK-STAT signaling pathways, such as IκBζ, IκBα, and STAT1. nih.gov
Techniques used for these analyses include:
Quantitative Polymerase Chain Reaction (qPCR): To measure changes in specific mRNA levels.
Western Blotting: To quantify the amount of specific proteins.
Microarrays and RNA-sequencing (RNA-seq): For large-scale, genome-wide analysis of gene expression changes. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): For quantification of protein levels.
Table 1: Examples of Gene and Protein Expression Changes Induced by Adenosine, 8-[(4-chlorophenyl)thio]- Derivatives
| Cell/Tissue Model | Compound Used | Observed Effect | Reference |
|---|---|---|---|
| Hepatocytes | 8-CPT-cAMP | Increased density of beta-adrenoceptors. | nih.gov |
| Murine Leukemia Model (PLZF/RARα) | 8-CPT-cAMP with ATRA | Enhanced degradation of PLZF/RARα oncoprotein. | nih.gov |
| Murine Myocardium | A₂A Receptor Knockout | Altered expression of genes in NFκB and JAK-STAT pathways. | nih.gov |
Intracellular Signaling Readouts (e.g., cAMP accumulation)
The primary intracellular signaling mechanism associated with Adenosine, 8-[(4-chlorophenyl)thio]- derivatives like 8-CPT-cAMP is the modulation of cyclic AMP (cAMP) levels and the activation of its downstream effectors. biolog.de 8-CPT-cAMP is a cell-permeable analog of cAMP that is resistant to degradation by phosphodiesterases (PDEs), making it a powerful tool for studying cAMP-mediated events. biolog.de
Key signaling readouts include:
cAMP Accumulation: Direct measurement of intracellular cAMP levels using techniques like immunoassays. Treatment of cells with 8-CPT-cAMP bypasses the need for receptor-mediated adenylyl cyclase activation and directly elevates effective intracellular cAMP concentrations. biocompare.com
Activation of Protein Kinase A (PKA): 8-CPT-cAMP is a known activator of cAMP-dependent protein kinase (PKA). medchemexpress.com PKA activation can be assessed by measuring the phosphorylation of its specific substrates.
Activation of Epac: 8-CPT-cAMP is also a potent activator of the Exchange protein directly activated by cAMP (Epac). medchemexpress.com Some studies use specific analogs like 8-CPT-2'-O-Me-cAMP to discriminate between PKA and Epac-mediated pathways, as this derivative specifically activates Epac without affecting PKA. merckmillipore.com
Phosphodiesterase (PDE) Inhibition: 8-CPT-cAMP can also act as an inhibitor of certain PDEs, which are enzymes that degrade cAMP and cGMP. medchemexpress.com This inhibition can further potentiate the signaling cascade.
Table 2: Phosphodiesterase Inhibition by 8-CPT-cAMP
| Phosphodiesterase Isoform | IC₅₀ (µM) | Reference |
|---|---|---|
| PDE Va (cGMP-specific) | 0.9 | medchemexpress.com |
| PDE III | 24 | |
| PDE IV | 25 |
In Vivo Translational Research Models for Adenosine, 8 4 Chlorophenyl Thio
Neurobiological System Studies in Animal Models
The study of 8-CPT-Ade in animal models has provided valuable insights into its neurobiological effects, particularly within key brain regions and its influence on synaptic plasticity.
Investigations in Brain Regions (e.g., Hippocampus, Striatum)
Research on the hippocampus, a brain region crucial for memory, has shown that its output can attenuate acute stress responses. nih.gov The hippocampus is believed to exert this influence through the inhibition of corticotropin-releasing factor (CRF) positive neurons in the paraventricular nucleus of the hypothalamus (PVN), a process mediated by interposed GABAergic cells. nih.gov Studies have demonstrated that stimulating hippocampal afferents can attenuate the plasma glucocorticoid response to acute stressors. nih.gov Traumatic stress has been linked to permanent changes in the hippocampus. clevelandclinic.org In the context of post-traumatic stress disorder (PTSD), research has pointed to reduced hippocampal volume, although this is not consistently observed in pediatric cases. nih.govwikipedia.org
The striatum, a key component of the basal ganglia, is involved in regulating voluntary movement, motor control, and processing social behaviors and rewards. nih.govnih.gov Dysfunction of the striatum is associated with various motor and psychiatric disorders. nih.gov Studies in animal models have shown that social isolation can compromise the normal function of the striatum. nih.gov Furthermore, research on at-risk mental state (ARMS) patients has revealed hypoactivation in the right ventral striatum during decision-making tasks, suggesting a link between striatal dysfunction and prodromal stages of certain mental illnesses. amsterdamumc.nl
Models of Synaptic Plasticity and Function
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. uchicago.edu Animal models have been instrumental in understanding the mechanisms of synaptic plasticity. For instance, research in rat models of Tuberous Sclerosis Complex (TSC) has shown that despite the absence of clear neuropathology, synaptic plasticity in the hippocampus can be impaired. nih.gov In the context of Alzheimer's disease, animal models have demonstrated that soluble species of amyloid beta-protein can disrupt hippocampal synaptic plasticity long before the formation of amyloid plaques. nih.gov These studies highlight the sensitivity of synaptic mechanisms to pathological insults.
Recent computational modeling based on place cell activity in mice suggests that non-Hebbian plasticity rules, such as Behavioral Timescale Synaptic Plasticity (BTSP), may better explain the dynamic changes in neuronal representations during learning and memory formation than traditional models. uchicago.edu
Endocrine System Regulation in Animal Models (e.g., cortisol synthesis)
In vivo studies using animal models have elucidated the role of 8-CPT-Ade in regulating the endocrine system, with a particular focus on cortisol synthesis. Cortisol, a primary glucocorticoid, is essential for mediating stress responses, regulating metabolism, and modulating immune function. nih.gov Its production is controlled by the hypothalamus-pituitary-adrenal (HPA) axis. nih.govzerotofinals.com
Research has shown that 8-CPT-Ade and its parent compound, 8-phenylthio-adenine (8PT-Ade), significantly stimulate the expression of genes encoding for steroidogenic proteins, leading to a marked increase in cortisol synthesis. nih.gov In one study, 8-CPT-Ade at a concentration of 50 μM increased cortisol production by 17.8-fold over 48 hours. nih.gov This stimulatory effect on cortisol synthesis was found to be rapidly reversible upon removal of the compound. nih.gov
Table 1: Effect of 8-CPT-Ade on Cortisol Production
Physiological Modulation in Specific Organ Systems
Translational research has also explored the effects of 8-CPT-Ade on the physiological function of specific organ systems, including the cardiovascular and respiratory systems.
Cardiovascular System Research
The cardiovascular system is a critical area of research, with a focus on understanding risk factors and improving cardiovascular health. nih.gov Administrative databases, such as the National Inpatient Sample (NIS), have been widely used in cardiac research to study trends in major cardiac diagnoses and procedures. nih.gov However, concerns exist regarding the consistency of coding and adherence to methodological standards in such studies. nih.gov
Respiratory System Research (e.g., cystic fibrosis, asthma, COPD)
In the context of respiratory diseases, research has been conducted on conditions like cystic fibrosis (CF), asthma, and chronic obstructive pulmonary disease (COPD).
Cystic Fibrosis (CF): CF is a genetic disorder that affects multiple organs, with pulmonary disease being the most common cause of mortality. nih.gov The underlying cause is a mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which is present throughout the body. youtube.com Research in CF aims to develop better treatments, including new therapies and ways to manage complications. ufl.edu One area of investigation has been the impact of chest physiotherapy (CPT) and the potential for noninvasive pressure support ventilation to improve tolerance and reduce respiratory muscle fatigue during these sessions. nih.gov
Asthma: Asthma is a common pediatric disease characterized by airway obstruction. nih.gov Research has focused on the implementation of clinical pathways to improve patient outcomes, such as reducing hospital length of stay and the duration of continuous albuterol treatment. nih.gov
Chronic Obstructive Pulmonary Disease (COPD): COPD is a progressive lung disease primarily caused by smoking. policylab.us It encompasses conditions like chronic bronchitis and emphysema. medscape.com Research in COPD involves clinical trials to test new investigational drugs and therapies aimed at improving lung function and quality of life for patients. respiratoryresearch.org
Table 2: Chemical Compounds Mentioned
Renal System Research
While direct in vivo research on Adenosine (B11128), 8-[(4-chlorophenyl)thio]- within renal systems is limited in available literature, studies on closely related 8-substituted derivatives of adenosine 3',5'-cyclic monophosphate (cAMP) provide insights into potential effects. A study using anesthetized mongrel dogs investigated the renal impact of intra-renal artery infusions of nine different 8-substituted cAMP derivatives. nih.gov
The research found that these compounds, which are structurally related to Adenosine, 8-[(4-chlorophenyl)thio]-, induced notable changes in renal hemodynamics and function. Key findings from the study include:
A significant increase in renal blood flow following infusion. nih.gov
Six of the nine tested derivatives demonstrated clear diuretic (increased urine production) and natriuretic (increased sodium excretion) effects. nih.gov
These findings suggest that 8-substituted adenosine analogs can exert direct effects on the kidney, promoting vasodilation and altering tubular handling of sodium and water. nih.gov The researchers concluded that these derivatives act similarly to the parent nucleotide, cAMP, and could serve as useful pharmacological tools for in vivo renal studies. nih.gov
Table 1: Effects of 8-Substituted cAMP Derivatives on Renal Function in a Canine Model
| Parameter | Observed Effect | Systemic Impact |
| Renal Blood Flow | Increased | None on blood pressure |
| Urine Output (Diuresis) | Increased (with 6 of 9 derivatives) | Not specified |
| Sodium Excretion (Natriuresis) | Increased (with 6 of 9 derivatives) | Not specified |
Data sourced from a study on 8-substituted derivatives of adenosine 3',5'-cyclic monophosphate in dogs. nih.gov
Gastrointestinal System Research
Translational in vivo research focusing specifically on the effects of Adenosine, 8-[(4-chlorophenyl)thio]- on the gastrointestinal system is not prominently featured in scientific literature based on available search results. However, broader research into adenosine signaling provides a framework for its potential roles. Adenosine is recognized as a key modulator of enteric neuromuscular functions, including smooth muscle contractility, peristalsis, and transit. nih.gov It exerts these effects by acting on various adenosine receptors located on epithelial cells, immune cells, and neurons within the gut. nih.gov In animal models of intestinal inflammation, the adenosine A2B receptor, in particular, has been identified as playing a significant role. nih.gov Adenosine signaling can influence epithelial barrier function and hydration through the regulation of ion transport. nih.gov
Hematological and Oncological Research in Animal Models (e.g., Acute Promyelocytic Leukemia)
In the realm of oncology, the derivative compound 8-(4-chlorophenylthio)adenosine 3-5′ cyclic monophosphate (8-CPT-cAMP) has been a subject of significant in vivo research, particularly in animal models of Acute Promyelocytic Leukemia (APL). These studies have demonstrated its potential as a therapeutic agent, especially when used in combination with other treatments like all-trans retinoic acid (ATRA) and arsenic trioxide (As₂O₃).
One line of research utilized PML/RARA transgenic mice, a model for ATRA-sensitive APL. In these models, 8-CPT-cAMP was shown to induce a combination of cell growth arrest, differentiation, and apoptosis in APL cells, leading to significant regressions of the leukemia. nih.gov The compound was found to synergize effectively with both ATRA and As₂O₃ to clear the leukemia. nih.gov
Further investigation was conducted using a transplantable murine model of APL with the t(11;17) translocation, which is known to be resistant to ATRA-based therapy. nih.gov In these mice, the combination of 8-CPT-cAMP and ATRA yielded significant therapeutic benefits. The key mechanism identified was the ability of 8-CPT-cAMP to activate Protein Kinase A (PKA), which then phosphorylates the oncogenic PLZF/RARα fusion protein. nih.gov This phosphorylation leads to two critical anti-leukemic events:
It causes the dissociation of transcriptional co-repressors from the oncoprotein, reactivating the retinoic acid signaling pathway and promoting cell differentiation. nih.gov
It potentiates the ATRA-induced degradation of the PLZF/RARα oncoprotein. nih.gov
This combined therapy was shown to effectively target leukemia-initiating cells (LICs), improving survival in the t(11;17) APL mouse model. nih.govnih.gov
Table 2: Research Findings of 8-CPT-cAMP in APL Animal Models
| Animal Model | Disease Subtype | Key Findings | Mechanism of Action | Citations |
| PML/RARA Transgenic Mice | ATRA-sensitive APL | Induces growth arrest, differentiation, and apoptosis. Synergizes with As₂O₃ and ATRA to clear leukemia. | Activation of cAMP signaling pathway. | nih.gov |
| t(11;17) APL Transplantable Mice | ATRA-resistant APL | Enhances ATRA-induced cell differentiation. Promotes degradation of PLZF/RARα oncoprotein. Targets leukemia-initiating cells. | PKA-mediated phosphorylation of PLZF/RARα, leading to co-repressor dissociation and oncoprotein degradation. | nih.govnih.gov |
Comparative Structure Activity Relationship Sar and Analog Studies
Comparative Analysis of Adenosine (B11128), 8-[(4-chlorophenyl)thio]- with Other Substituted Adenosine Derivatives
The substitution at the 8-position of the purine (B94841) ring is a critical determinant of an adenosine analog's affinity and selectivity for adenosine receptor subtypes. The introduction of a bulky and hydrophobic group, such as the 4-chlorophenylthio moiety, significantly alters the pharmacological profile compared to other 8-substituted analogs like 8-bromo-adenosine, 8-phenylthio-adenosine (8-PT-adenine), and 8-(4-methoxyphenylthio)adenosine (8-MeOPT-adenine).
The presence of an 8-phenyl or 8-cycloalkyl substituent on xanthine (B1682287) derivatives, which are structurally related to adenosine antagonists, has been shown to cause marked species differences in receptor affinity. This highlights the sensitivity of the 8-position binding pocket to the nature of the substituent. In general, substitution at the N6-position of adenosine with alkyl, cycloalkyl, and arylalkyl groups tends to increase selectivity for the A1 adenosine receptor. nih.gov Conversely, modifications at the 2-position often lead to A2A receptor selectivity. nih.gov
For 8-substituted adenosine derivatives, the nature of the substituent plays a crucial role. For instance, in a series of 8-styrylxanthines, substitutions on the phenyl ring at the 3- and 3,5-positions were found to be favorable for activity. nih.gov This suggests that the electronic and steric properties of the substituent at the 8-position are key for receptor interaction. The 4-chloro substitution on the phenyl ring of Adenosine, 8-[(4-chlorophenyl)thio]- likely influences its electronic properties and conformation within the receptor binding pocket, distinguishing its activity from the unsubstituted 8-phenylthio-adenosine or the methoxy-substituted 8-MeOPT-adenine.
| Compound | 8-Position Substituent | Key Structural Feature Comparison |
| Adenosine, 8-[(4-chlorophenyl)thio]- | 4-chlorophenylthio | Introduces a bulky, hydrophobic, and electron-withdrawing group. |
| 8-Bromo-adenosine | Bromo | A smaller, electronegative halogen atom. |
| 8-Phenylthio-adenosine (8-PT-adenine) | Phenylthio | A bulky, hydrophobic group without the electron-withdrawing chlorine. |
| 8-(4-methoxyphenylthio)adenosine (8-MeOPT-adenine) | 4-methoxyphenylthio | A bulky, hydrophobic group with an electron-donating methoxy (B1213986) group. |
Differential Biological Effects of Cyclic vs. Non-cyclic Analogs
The biological effects of adenosine analogs can be significantly different depending on whether they are in a cyclic form, such as 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP), or a non-cyclic form like 8-(4-chlorophenyl)thio-adenine (8-CPT-adenine). These differences primarily arise from their distinct mechanisms of action and metabolic fates.
8-CPT-cAMP is a membrane-permeable analog of cyclic adenosine monophosphate (cAMP) and is known to be a potent activator of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). nih.govresearchgate.netmdpi.com In some cellular contexts, the effects of 8-CPT-cAMP are attributed to its ability to mimic endogenous cAMP and activate these downstream signaling pathways. For example, in acute promyelocytic leukemia cells, 8-CPT-cAMP was found to activate PKA, leading to the phosphorylation and subsequent degradation of a key oncogenic protein. nih.gov
However, the biological activity of 8-CPT-cAMP is not always straightforward. Studies have shown that its effects can be mediated by its metabolites. For instance, in hepatocytes, the enhanced acquisition of beta-adrenoceptors by 8-bromo-cAMP and 8-CPT-cAMP was suggested to be mainly due to the action of their metabolites, including 8-bromo-adenosine. This suggests that 8-CPT-cAMP can be metabolized to 8-CPT-adenosine, which then exerts its own biological effects.
The stereochemistry of the cyclic phosphate (B84403) group also plays a crucial role. The Sp-isomer of 8-CPT-cAMPS (Sp-8-CPT-cAMPS) is a potent and selective activator of PKA and is resistant to hydrolysis by phosphodiesterases. researchgate.net This resistance to degradation means that its effects are more likely to be a direct result of PKA activation, as opposed to the effects of its metabolites. Caution is advised when interpreting the effects of 8-CPT modified analogs, as they can also inhibit phosphodiesterases, leading to an indirect increase in intracellular cAMP and cGMP levels, which can activate PKA and other downstream effectors. researchgate.net
| Analog | Form | Primary Mechanism of Action | Key Differentiating Feature |
| 8-CPT-adenine | Non-cyclic | Acts as an adenosine analog, likely interacting with adenosine receptors or being metabolized. | Can be a metabolite of 8-CPT-cAMP. |
| 8-CPT-cAMP | Cyclic | Activates PKA and EPAC; can be metabolized to 8-CPT-adenine. | Membrane-permeable cAMP analog. |
| Sp-8-CPT-cAMPS | Cyclic (Stereoisomer) | Potent and selective activator of PKA; resistant to phosphodiesterase degradation. | Increased stability and direct action on PKA. |
Evaluation of Stereoisomeric and Positional Influences on Activity
The three-dimensional arrangement of atoms (stereoisomerism) and the position of substituents on the adenosine scaffold have a profound impact on the biological activity of its derivatives.
5'-substituted analogs of N6-cyclopentyladenosine have been shown to be selective for the A1 adenosine receptor, with their affinities falling in the nanomolar range. nih.gov This indicates the importance of the 5'-position in determining receptor selectivity. The intrinsic activities of these compounds, particularly the 5'-thio and 5'-seleno derivatives, suggest they behave as partial agonists. nih.gov
The N6-position is also a critical determinant of selectivity. Generally, N6-substituted adenosine analogs are A1-receptor selective. nih.gov For instance, N6-cyclopentyladenosine (CPA) is significantly more selective for the A1 receptor. nih.gov
The synthesis of 5'-(alkylthio)-, 5'-(methylseleno)-, and 5'-(alkylamino)-substituted analogues of N6-cyclopentyladenosine has been achieved, and these compounds have demonstrated selectivity for A1 adenosine receptors with nanomolar affinities. nih.gov The correspondence between their Ki values in receptor binding studies and their EC50 values in functional assays suggests a direct relationship between binding affinity and agonist activity. nih.gov The partial agonism of the 5'-thio and 5'-seleno derivatives highlights how subtle changes in the 5'-substituent can modulate the efficacy of the ligand. nih.gov
For 8-thioalkyl-adenosine derivatives, the nature of the aryl and heteroaryl moieties attached to the thioalkyl chain at the 8-position is critical for their inhibitory potency against enzymes like NAD kinase. nih.gov The discovery of sub-micromolar inhibitors of Listeria monocytogenes NADK1 with high selectivity against the human counterpart underscores the potential for designing species-specific inhibitors by modifying the 8-position substituent. nih.gov The unique binding mode of these novel NAD mimics, as revealed by structural characterization, further emphasizes the importance of the 8-position in directing molecular interactions. nih.gov
Emerging Research Avenues and Methodological Advancements
Identification of Novel Receptor-Independent Mechanisms
While adenosine (B11128) and its analogs are well-known for their effects mediated by adenosine receptors (A1, A2A, A2B, and A3), there is a growing body of evidence suggesting that their biological activities are not exclusively dependent on these cell surface receptors. Research into related compounds suggests that Adenosine, 8-[(4-chlorophenyl)thio]- may exert significant effects through mechanisms independent of receptor binding. These avenues of investigation are critical for a comprehensive understanding of its pharmacological profile.
One potential receptor-independent mechanism involves the intracellular metabolism of 8-CPT-Ado. Similar to other nucleoside analogs like 8-chloro-adenosine (8-Cl-Ado), it is plausible that 8-CPT-Ado is taken up by cells and subsequently phosphorylated by intracellular kinases to form its corresponding monophosphate, diphosphate, and triphosphate derivatives. nih.gov The accumulation of these phosphorylated metabolites can have profound effects on cellular processes. For instance, the triphosphate form could compete with endogenous ATP for binding to various enzymes, thereby modulating their activity in a receptor-independent manner.
Furthermore, studies on adenosine itself have demonstrated its ability to inhibit tumor cell invasion and migration through intrinsic receptor-independent pathways. nih.gov These effects are linked to the rapid metabolism of extracellular adenosine on the tumor cell surface and subsequent cellular uptake of its metabolites, leading to the inhibition of signaling pathways such as the AMP-activated protein kinase (AMPK) pathway. nih.gov Given its structural similarity, 8-CPT-Ado may share some of these receptor-independent functionalities, a hypothesis that warrants further investigation.
Another area of interest is the potential for 8-CPT-Ado to influence cellular processes by acting as a hydrolytic product of its more commonly studied cyclic counterpart, 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP). medchemexpress.com As 8-CPT-cAMP is known to penetrate cell membranes and activate intracellular effectors, its breakdown to 8-CPT-Ado within the cell could represent a significant source of this active metabolite, which could then engage in receptor-independent activities.
| Potential Receptor-Independent Mechanism | Putative Cellular Effect | Supporting Evidence from Related Compounds |
| Intracellular Phosphorylation | Competition with endogenous nucleotides, modulation of enzyme activity. | 8-chloro-adenosine is metabolized to 8-Cl-ATP, which has cytotoxic effects. nih.gov |
| Modulation of Intracellular Signaling | Inhibition of pathways like AMPK. | Adenosine inhibits tumor cell invasion via receptor-independent mechanisms involving metabolic uptake. nih.gov |
| Hydrolytic Product of 8-CPT-cAMP | Intracellular accumulation leading to downstream effects. | 8-CPT-cAMP is membrane-permeable and acts on intracellular targets; its hydrolysis would yield 8-CPT-Ado. medchemexpress.com |
Integration of Omics Technologies in Mechanistic Elucidation
To unravel the complex biological effects of Adenosine, 8-[(4-chlorophenyl)thio]-, researchers are increasingly turning to "omics" technologies. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by the compound, offering insights that extend beyond a single target or pathway.
Transcriptomics , through techniques like RNA sequencing (RNA-seq), can identify changes in gene expression patterns in response to 8-CPT-Ado treatment. This can reveal entire signaling networks and cellular processes that are transcriptionally regulated by the compound, providing clues to its mechanism of action, both receptor-dependent and independent.
Proteomics , utilizing methods such as mass spectrometry-based protein profiling, can identify changes in the abundance and post-translational modifications of proteins following exposure to 8-CPT-Ado. This is particularly valuable for identifying downstream effectors of its signaling cascade and potential direct binding partners that are not adenosine receptors. For example, studies on related compounds have used proteomics to understand the cellular response to novel therapies.
Metabolomics offers a powerful lens through which to view the impact of 8-CPT-Ado on cellular metabolism. By analyzing the global profile of small molecule metabolites, researchers can understand how the compound alters metabolic pathways. This is highly relevant for a nucleoside analog that can be metabolized and integrated into cellular nucleotide pools.
The integration of these omics datasets can provide a comprehensive and unbiased understanding of the cellular response to Adenosine, 8-[(4-chlorophenyl)thio]-, facilitating the identification of novel targets and mechanisms of action.
| Omics Technology | Application to 8-CPT-Ado Research | Potential Insights |
| Transcriptomics | Analysis of gene expression changes upon treatment. | Identification of regulated pathways and novel gene targets. |
| Proteomics | Profiling of protein expression and post-translational modifications. | Discovery of downstream effectors and direct binding partners. |
| Metabolomics | Global analysis of cellular metabolite changes. | Understanding of the impact on metabolic pathways and intracellular fate of the compound. |
Development of Advanced Pharmacological Probes for Receptor Interrogation
The development of advanced pharmacological probes is crucial for dissecting the specific roles of adenosine receptor subtypes and for visualizing their dynamics in living cells. While research on fluorescent antagonists and radioligands has been active in the field of adenosine receptors, the use of Adenosine, 8-[(4-chlorophenyl)thio]- as a scaffold for these probes remains an area with significant potential for exploration.
Fluorescent Antagonists: The design and synthesis of fluorescent ligands for adenosine receptors have been pursued using various chemical scaffolds. medchemexpress.comnih.govnih.gov These probes are invaluable tools for studying receptor localization, trafficking, and interactions with other proteins in real-time and in their native cellular environment. otago.ac.nz The development of a fluorescent antagonist derived from 8-CPT-Ado could offer a new tool with a unique pharmacological profile for interrogating adenosine receptors. The process typically involves conjugating the ligand with a fluorophore, often through a linker, to create a probe that retains high affinity and selectivity for its target receptor. nih.gov
Radioligands: Radiolabeled ligands are the gold standard for quantifying receptor density and affinity in tissues and cell preparations through binding assays. The synthesis of a radiolabeled version of 8-CPT-Ado, for example with tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), would enable precise characterization of its binding to adenosine receptors and other potential binding sites. Such a tool would be instrumental in determining the binding affinities (Ki values) at each of the adenosine receptor subtypes and in screening for novel interacting proteins.
The development of these advanced probes based on the Adenosine, 8-[(4-chlorophenyl)thio]- structure would significantly enhance our ability to study its pharmacology and to explore its potential as a therapeutic agent or a research tool.
| Type of Probe | Methodology | Research Application |
| Fluorescent Antagonist | Conjugation of 8-CPT-Ado with a fluorophore. | Real-time imaging of receptor localization and dynamics in living cells. otago.ac.nz |
| Radioligand | Incorporation of a radioactive isotope (e.g., ³H, ¹⁴C) into the 8-CPT-Ado structure. | Quantitative binding assays to determine receptor affinity and density. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
